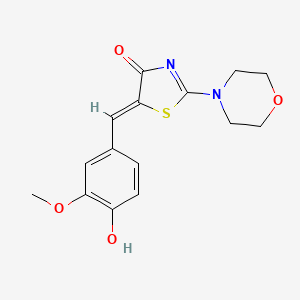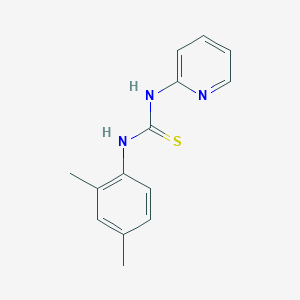![molecular formula C27H30ClN3O2 B14919466 6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B14919466.png)
6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as the chloro, piperidinyl, and phenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the chloro and phenyl groups through electrophilic aromatic substitution reactions. The piperidinyl groups can be introduced via nucleophilic substitution reactions, often using piperidine derivatives as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-{3-[(4-hydroxypiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one
- 6-chloro-3-{3-[(4-ethylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one
Uniqueness
6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylpiperidin-1-yl group, in particular, differentiates it from similar compounds and may influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C27H30ClN3O2 |
|---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
6-chloro-3-[3-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H30ClN3O2/c1-18-11-14-30(15-12-18)27(33)20-8-5-13-31(17-20)25-24(19-6-3-2-4-7-19)22-16-21(28)9-10-23(22)29-26(25)32/h2-4,6-7,9-10,16,18,20H,5,8,11-15,17H2,1H3,(H,29,32) |
InChI Key |
LYDLMQHNVHPHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9-dihydro-7H-cyclopenta[E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14919402.png)
![Dimethyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate](/img/structure/B14919406.png)
![N-(4-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14919413.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14919415.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B14919419.png)
![2-benzyl-12-(4-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B14919424.png)


![12-(2-Furyl)-2-(4-methoxybenzyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B14919438.png)

![2-({[(3-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B14919454.png)
![2-(Allylsulfanyl)-3-(2-methylallyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B14919455.png)
